molecular formula C6H5ClO2S B3380287 3-Thiopheneacetic acid, 2-chloro- CAS No. 188718-23-2

3-Thiopheneacetic acid, 2-chloro-

Cat. No. B3380287
M. Wt: 176.62 g/mol
InChI Key: SMQRDDFVUOXNKL-UHFFFAOYSA-N
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Description

3-Thiopheneacetic acid is an organosulfur compound with the formula HO2CCH2C4H3S . It is a white solid and is one of two isomers of thiophene acetic acid . It has attracted attention as a precursor to functionalized derivatives of polythiophene .


Molecular Structure Analysis

The molecular formula of 3-Thiopheneacetic acid is C6H6O2S . The IUPAC name is 2-thiophen-3-ylacetic acid . The InChI is InChI=1S/C6H6O2S/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H,7,8) . The molecular weight is 142.18 g/mol .


Chemical Reactions Analysis

3-Thiopheneacetic acid acts as a monocarboxylate ligand and forms oxo-carboxylate bridged digadolinium (III) complexes . Electrochemical oxidation of 3-thiopheneacetic acid in dry acetonitrile leads to the formation of a conducting polymeric film of poly (3-thiopheneacetic acid) .


Physical And Chemical Properties Analysis

3-Thiopheneacetic acid is a colorless or white solid . It has a density of 1.336 g/cm3 . The melting point is 79-80 °C .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Thiophene-3-acetic acid has attracted attention as a precursor to functionalized derivatives of polythiophene . It has been used in the one-step, size control synthesis of gold nanoparticles .

properties

IUPAC Name

2-(2-chlorothiophen-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2S/c7-6-4(1-2-10-6)3-5(8)9/h1-2H,3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQRDDFVUOXNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444298
Record name 3-Thiopheneacetic acid, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Thiopheneacetic acid, 2-chloro-

CAS RN

188718-23-2
Record name 3-Thiopheneacetic acid, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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